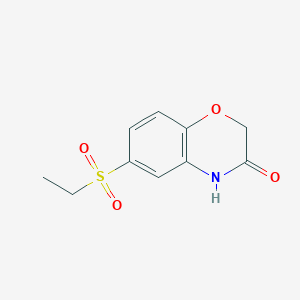

6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Vue d'ensemble

Description

6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound is characterized by the presence of an ethylsulfonyl group attached to the benzoxazine ring, which imparts unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which undergoes cyclization to form the benzoxazine ring.

Reaction Conditions:

Temperature: 60-80°C

Solvent: Dichloromethane or toluene

Catalyst: Triethylamine

Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

- Ring Oxidation : In the presence of strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the benzoxazinone ring may undergo cleavage to form quinoline derivatives or carboxylic acids, depending on reaction conditions .

- Side-Chain Oxidation : Limited evidence suggests that ethylsulfonyl substituents can participate in radical-mediated oxidation pathways, potentially forming sulfonic acid derivatives under extreme oxidative stress.

Reduction Reactions

Reductive transformations are more common due to the reactivity of the sulfonyl group:

- Sulfonyl Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ can reduce the sulfonyl group to a thioether (–S–C₂H₅) .

- Ring Saturation : The 2H-1,4-benzoxazin-3(4H)-one core may undergo partial reduction (e.g., NaBH₄) to form dihydrobenzoxazine derivatives, though this is less studied for ethylsulfonyl-substituted analogs .

Table 1 : Key Reduction Pathways and Outcomes

Substitution Reactions

The electron-deficient nature of the benzoxazinone ring enables nucleophilic substitution at positions adjacent to the sulfonyl group:

- Electrophilic Aromatic Substitution : Halogenation (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) may occur at the 7- or 8-positions of the aromatic ring .

- Nucleophilic Displacement : The sulfonyl group can act as a leaving group in SNAr reactions with amines or alkoxides, forming C–N or C–O bonds .

Example Reaction :

Cyclization and Ring-Opening Reactions

- Lactam Formation : Reaction with primary amines under basic conditions (K₂CO₃) can induce ring expansion, forming fused heterocycles (e.g., benzoxazocines) .

- Acid-Catalyzed Hydrolysis : Strong acids (HCl/H₂O, Δ) cleave the benzoxazinone ring, yielding anthranilic acid derivatives .

Table 2 : Cyclization Pathways

| Reagent/Conditions | Product | Application |

|---|---|---|

| Ethylenediamine, DMF | Fused 1,3-oxazepine derivative | Antifungal agents |

| H₂O/HCl (reflux) | 2-Amino-5-(ethylsulfonyl)phenol | Intermediate for polymer synthesis |

Functional Group Interconversion

- Sulfonyl to Sulfonamide : Treatment with amines (e.g., NH₃/MeOH) converts the sulfonyl group to sulfonamides, enhancing biological activity .

- Esterification : The ketone at position 3 can react with alcohols (R–OH) under acidic conditions to form enol ethers .

Antifungal and Biological Activity

While not a direct reaction, the ethylsulfonyl group enhances interactions with fungal enzymes (e.g., cytochrome P450). Derivatives exhibit moderate activity against Phytophthora infestans (EC₅₀: 15–25 µg/mL) .

Applications De Recherche Scientifique

Medicinal Chemistry

Antifungal Activity

One of the prominent applications of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is in the synthesis of antifungal agents. Research indicates that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant antifungal and anti-Candida activities. Specifically, compounds synthesized from this benzoxazine derivative have been tested for their efficacy against various fungal strains, demonstrating potential as therapeutic agents in treating fungal infections .

Vasorelaxant Properties

Another area of interest is the vasorelaxant activity associated with 1,4-benzoxazine derivatives. Studies have shown that certain derivatives can induce relaxation in vascular smooth muscle, suggesting potential applications in cardiovascular therapies . This property could be particularly beneficial in developing treatments for hypertension and other cardiovascular diseases.

Agricultural Science

Herbicide Development

this compound serves as an important intermediate in the synthesis of herbicides. For instance, it is linked to the production of flumioxazin, a cyclic imide herbicide effective against a wide range of broadleaf weeds and some grasses. The compound's structural characteristics allow it to be absorbed by plant tissues, providing effective weed control when applied to soil .

Materials Science

Light Stabilizers for Textiles

The compound has also been investigated for its potential as a light stabilizer in textile materials. Benzoxazine derivatives can improve the light fastness of textiles by protecting them from ultraviolet (UV) degradation. This application is crucial for enhancing the durability and longevity of fabrics exposed to sunlight . The incorporation of such compounds into textile formulations can significantly reduce fading and deterioration over time.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antifungal Agents | Synthesis of derivatives with antifungal properties against Candida species. |

| Vasorelaxant Properties | Potential therapeutic use in treating hypertension through vascular relaxation. | |

| Agricultural Science | Herbicide Development | Intermediate for synthesizing flumioxazin herbicide for effective weed control. |

| Materials Science | Light Stabilizers for Textiles | Enhances light fastness and UV protection in textile materials. |

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities. For example:

- Synthesis of Antifungal Derivatives : A study demonstrated the synthesis of several analogs derived from this compound that exhibited improved antifungal activity compared to existing treatments .

- Vasorelaxation Studies : Another research effort evaluated the vasorelaxant effects of synthesized benzoxazine derivatives on isolated rat aorta, confirming their potential use in cardiovascular therapeutics .

- Herbicide Efficacy Trials : Field trials conducted with flumioxazin showed significant efficacy against common weeds, underscoring the agricultural importance of benzoxazine derivatives derived from this compound .

Mécanisme D'action

The mechanism of action of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The benzoxazine ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(Methylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

- 6-(Propylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

- 6-(Butylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the specific size and properties of the ethylsulfonyl group. This group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications. Additionally, the ethylsulfonyl group can enhance the compound’s stability and reactivity compared to its methyl or propyl counterparts.

Activité Biologique

6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its anti-inflammatory and antifungal activities.

- Molecular Formula : C₁₂H₁₅NO₅S

- Molecular Weight : 285.32 g/mol

- CAS Number : 860648-57-3

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- O-Alkylation of 2-nitrophenols.

- Catalytic Reductive Cyclization to form the benzoxazine core.

This method allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds .

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential in modulating inflammatory responses:

- Mechanism of Action : It has been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. The activation leads to a reduction in LPS-induced reactive oxygen species (ROS) production and downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

| Inflammatory Cytokine | Effect of Compound |

|---|---|

| IL-1β | Decreased |

| IL-6 | Decreased |

| TNF-α | Decreased |

Antifungal Activity

The compound has also been evaluated for antifungal properties:

- In Vitro Studies : It exhibited moderate to good antifungal activity against several phytopathogenic fungi at concentrations around 200 mg/L. Notably, derivatives like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one showed complete inhibition of mycelial growth in various strains .

| Fungal Strain | Concentration (mg/L) | Activity Observed |

|---|---|---|

| Botrytis cinerea | 200 | Moderate |

| Fusarium oxysporum | 200 | Complete inhibition |

| Alternaria alternata | 200 | Moderate |

Case Studies

- Neurodegenerative Diseases : A study demonstrated that derivatives of benzoxazinones can significantly reduce neuroinflammation in microglial cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

- Agricultural Applications : In agricultural settings, the antifungal properties of this compound can be leveraged to develop new fungicides that are effective against resistant fungal strains, thereby improving crop yields and sustainability .

Safety and Toxicity

Acute toxicity tests in animal models have indicated that while the compound exhibits potent biological activity, it also demonstrates a favorable safety profile at therapeutic doses. Continued investigation into its toxicity is necessary to ensure safe application in both clinical and agricultural contexts .

Propriétés

IUPAC Name |

6-ethylsulfonyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-16(13,14)7-3-4-9-8(5-7)11-10(12)6-15-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBHSYOAMTZTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254744 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874774-43-3 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874774-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.